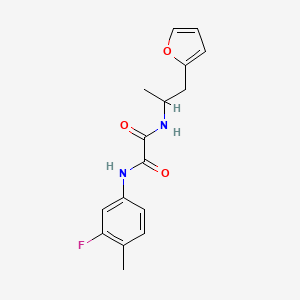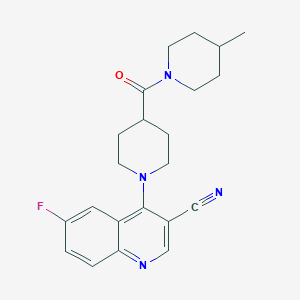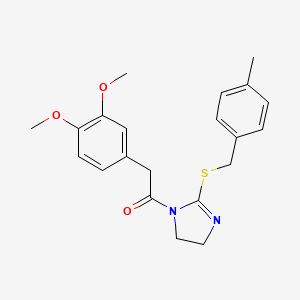
N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide" is a novel molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related oxalamide compounds involves multi-step organic reactions. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives starts with a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a Mannich reaction to produce the desired product . Similarly, the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides is achieved through a one-pot approach involving Meinwald rearrangement and a new rearrangement sequence . These methods could potentially be adapted for the synthesis of "N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as IR, NMR, and mass spectrometry . The structure of the compound "5-[(4-Chlorophenyl)diazenyl]-2-[5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methylthiazole" was elucidated using X-ray crystallography, revealing the orientation of various substituents and the planarity of the linked ring system . These techniques would be essential in determining the molecular structure of "N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide" and understanding its three-dimensional conformation.
Chemical Reactions Analysis
The reactivity of oxalamide compounds can be influenced by the substituents on the aromatic rings. For example, N,N'-Bisoxalamides have been shown to enhance the catalytic activity in Cu-catalyzed coupling reactions, indicating that oxalamides can act as effective ligands in promoting chemical transformations . This suggests that "N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide" may also participate in similar coupling reactions, potentially serving as a building block in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide derivatives can vary widely depending on their structure. The compound N-(3-Thenoyl)fluorosulfonimide, for example, is a moderately strong nitrogen acid with a pKa of 2.4 and exhibits specific electrochemical behavior . While the properties of "N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide" are not directly reported, it is reasonable to assume that it would have unique physical and chemical properties that could be determined through experimental studies, such as solubility, melting point, and reactivity.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-N'-[1-(furan-2-yl)propan-2-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-10-5-6-12(9-14(10)17)19-16(21)15(20)18-11(2)8-13-4-3-7-22-13/h3-7,9,11H,8H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUABGUXZBSXQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)CC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3003915.png)

![Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3003917.png)
![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B3003918.png)
![2-(pyrrolidin-1-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B3003919.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003921.png)
![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B3003923.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B3003927.png)


![1-[(3-Methoxyphenyl)methyl]-4-methylpyrazole-3-ylamine](/img/structure/B3003932.png)

![Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate;hydrochloride](/img/structure/B3003936.png)